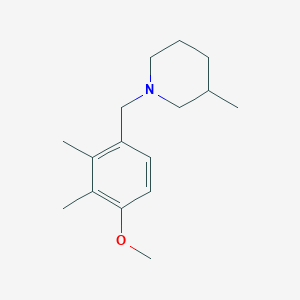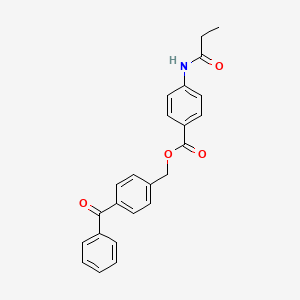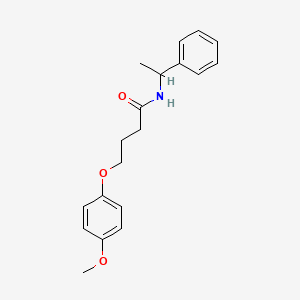
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The exact mechanism of action of N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). These enzymes are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, it has been reported to induce apoptosis (programmed cell death) in cancer cells. Moreover, it has been shown to possess antifungal and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide in lab experiments include its potential anticancer, anti-inflammatory, antifungal, and antiviral properties. However, one of the limitations is its relatively complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development. Moreover, the synthesis process could be optimized to improve its efficiency and reduce its cost, making it more accessible for research purposes.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide can be achieved through a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-1-(ethoxycarbonyl)-3-phenyl-1,4-dihydro-2H-3,1-benzoxazine. The second step involves the reaction of the intermediate product with hydrazine hydrate to form N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide. Finally, the last step involves the reaction of N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide with butyryl chloride to form N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been extensively studied in various scientific research fields. It has been reported to exhibit potential anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been shown to possess anti-inflammatory, antifungal, and antiviral properties.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-18(20(26)22-16-10-8-15(21)9-11-16)24-19(25)13-12-17(23-24)14-6-4-3-5-7-14/h3-13,18H,2H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXBEYIVZKIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)